molecular formula C10H18N4O2S B578044 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide CAS No. 1214641-84-5

5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide

Cat. No. B578044
M. Wt: 258.34
InChI Key: KOZWHQPRAOJMBN-CRMOQAEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide, also known as TAT-CIAPIN1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that can be useful in various biochemical and physiological processes.

Scientific Research Applications

Chiral Coordination Polymers

The compound 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide, a derivative of biotin, was used to synthesize chiral one- and two-dimensional silver(I)-biotin coordination polymers. The reaction with silver acetate and ammonia led to the formation of a neutral chiral two-dimensional polymer network, demonstrating the compound's utility in developing chiral coordination polymers with potential applications in material science and chirality studies (Altaf & Stoeckli-Evans, 2013).

Biotin Synthesis

The compound is also involved in the synthesis of biotin, a crucial B-vitamin. A regioselective chlorination method for a derivative of the compound was developed, representing a significant step in the synthesis of biotin and its esters. This development opens pathways in the synthesis of vitamins and related biomolecules (Zav’yalov et al., 2006).

Antibacterial Bioactivity

A synthetic route involving the compound led to the creation of a derivative with significant antibacterial bioactivity. This showcases the compound's role in synthesizing bioactive molecules with potential applications in pharmaceuticals and medicine (Liang et al., 2016).

properties

IUPAC Name

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6?,7-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWHQPRAOJMBN-CRMOQAEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide

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